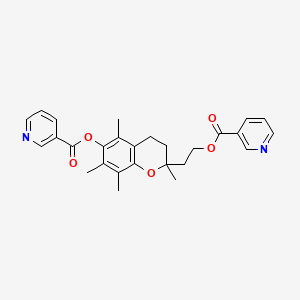
3,4-Dihydro-2-nicotinoyloxyethyl-2,5,7,8-tetramethyl-2H-benzopyran-6-yl nicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydro-2-nicotinoyloxyethyl-2,5,7,8-tetramethyl-2H-benzopyran-6-yl nicotinate is a compound that belongs to the class of benzopyran derivatives. This compound is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique chemical structure, which includes a benzopyran ring system substituted with nicotinoyloxyethyl and tetramethyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2-nicotinoyloxyethyl-2,5,7,8-tetramethyl-2H-benzopyran-6-yl nicotinate typically involves the esterification of nicotinic acid with a benzopyran derivative. One common method involves the reaction of nicotinic acid chloride with 3,4-dihydro-2,5,7,8-tetramethyl-2H-benzopyran-6-ol in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
3,4-Dihydro-2-nicotinoyloxyethyl-2,5,7,8-tetramethyl-2H-benzopyran-6-yl nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The nicotinoyloxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
科学的研究の応用
3,4-Dihydro-2-nicotinoyloxyethyl-2,5,7,8-tetramethyl-2H-benzopyran-6-yl nicotinate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of 3,4-Dihydro-2-nicotinoyloxyethyl-2,5,7,8-tetramethyl-2H-benzopyran-6-yl nicotinate involves its interaction with cellular pathways that regulate oxidative stress and inflammation. The compound is believed to exert its effects by scavenging free radicals and modulating the activity of enzymes involved in the oxidative stress response . Additionally, it may interact with molecular targets such as nuclear factor erythroid 2-related factor 2 (Nrf2) and other transcription factors that regulate antioxidant gene expression .
類似化合物との比較
Similar Compounds
Trolox: A water-soluble vitamin E derivative with potent antioxidant properties.
DL-alpha-Tocopherol: A form of vitamin E commonly used in dietary supplements and skincare products.
2,5,7,8-Tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-benzopyran-6-yl acetate: Another benzopyran derivative with similar antioxidant properties.
Uniqueness
3,4-Dihydro-2-nicotinoyloxyethyl-2,5,7,8-tetramethyl-2H-benzopyran-6-yl nicotinate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of nicotinoyloxyethyl and tetramethyl groups enhances its stability and bioactivity, making it a valuable compound for various applications.
特性
CAS番号 |
104568-67-4 |
|---|---|
分子式 |
C27H28N2O5 |
分子量 |
460.5 g/mol |
IUPAC名 |
2-[2,5,7,8-tetramethyl-6-(pyridine-3-carbonyloxy)-3,4-dihydrochromen-2-yl]ethyl pyridine-3-carboxylate |
InChI |
InChI=1S/C27H28N2O5/c1-17-18(2)24-22(19(3)23(17)33-26(31)21-8-6-13-29-16-21)9-10-27(4,34-24)11-14-32-25(30)20-7-5-12-28-15-20/h5-8,12-13,15-16H,9-11,14H2,1-4H3 |
InChIキー |
QPWRLXHOVLBKID-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCOC(=O)C3=CN=CC=C3)C)OC(=O)C4=CN=CC=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


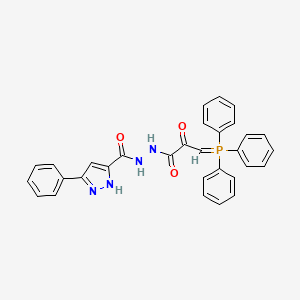
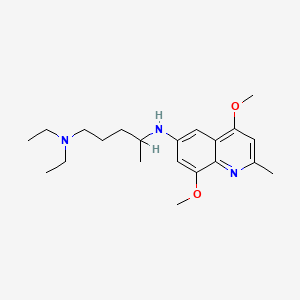

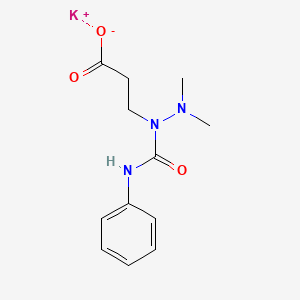
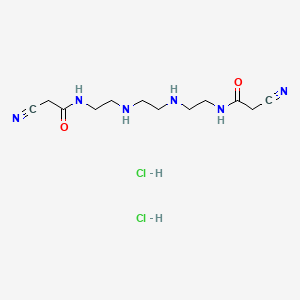
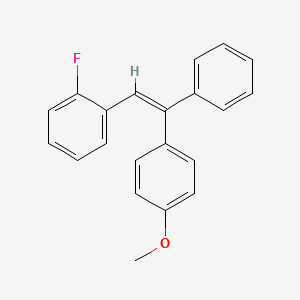
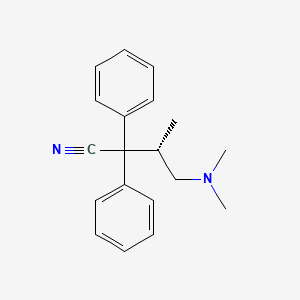

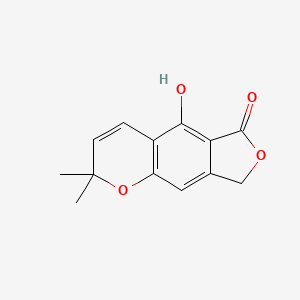
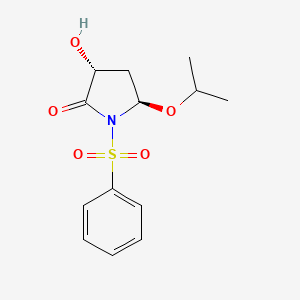
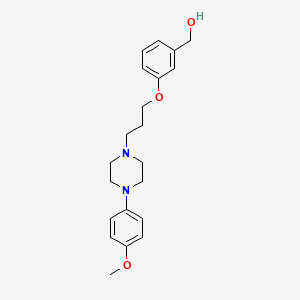
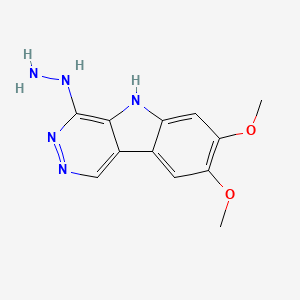
![2-[bis(2-hydroxyethyl)amino]ethanol;[(Z)-octadec-9-enyl] hydrogen sulfate](/img/structure/B12763768.png)

